

# (3S,5R)-fluvastatin sodium method validation

## HPLC

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### Compound Focus: (3S,5R)-fluvastatin sodium

CAS No.: 93957-55-2

Cat. No.: S528234

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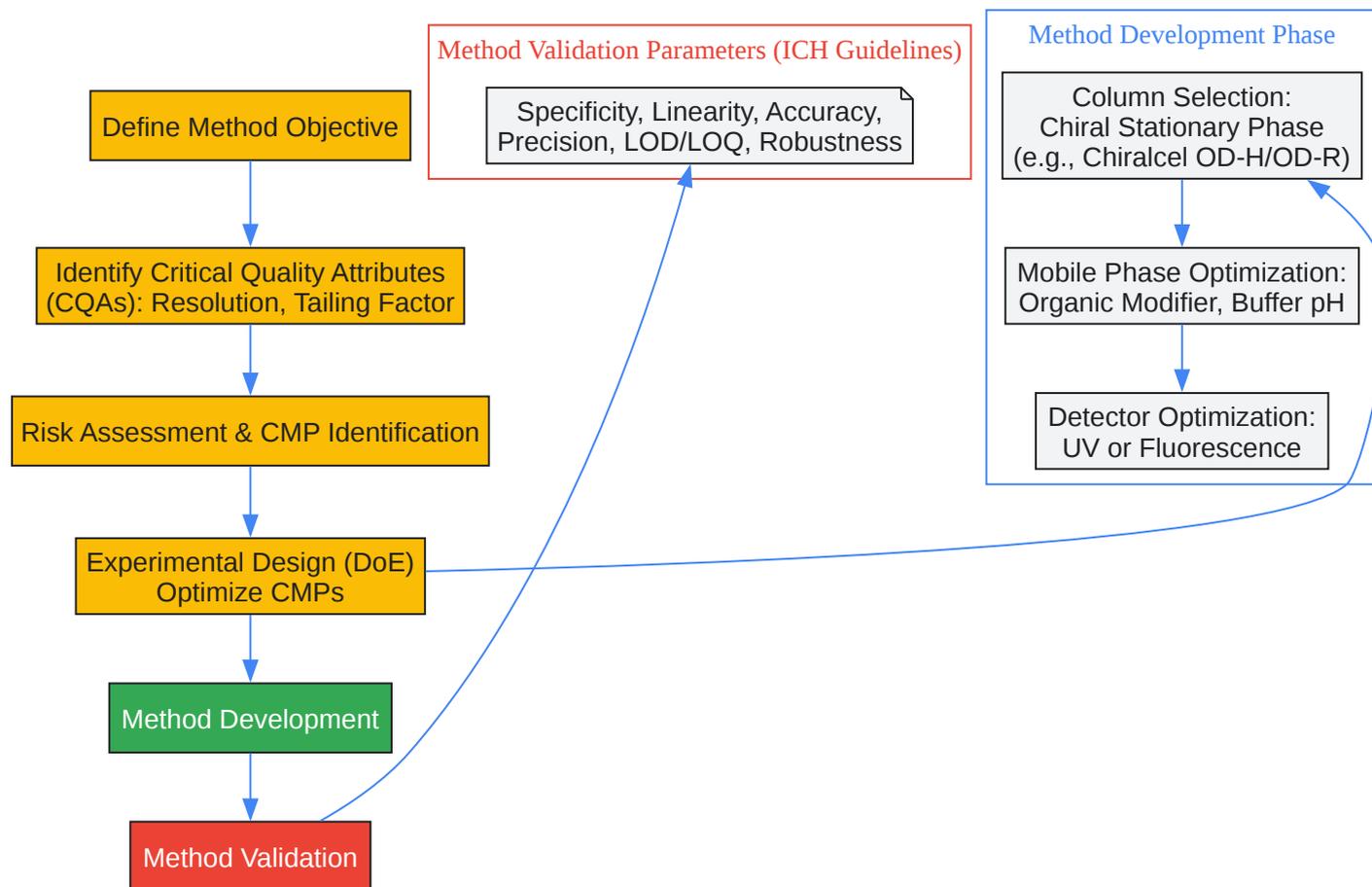
## Understanding (3S,5R)-Fluvastatin Sodium

The table below summarizes core information about this specific stereoisomer.

Aspect	Description
Role & Importance	Used as a reference standard for analytical methods, particularly for quality control and ensuring consistency in drug formulations [1].
Stereochemistry	The <b>(3S,5R)</b> configuration is the <b>inactive enantiomer</b> of fluvastatin [2] [3].
Analytical Relevance	Critical for developing stereoselective methods to separate and quantify the active and inactive forms of the drug [3].

## A Framework for HPLC Method Development and Validation

Since a pre-validated method was not located, your project will involve developing a new one. The following workflow outlines the systematic process based on standard analytical practices, incorporating insights from the search results.



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## Key Considerations for Method Development

- **Chromatographic Mode:** You will need a **chiral HPLC method** to separate (3S,5R)-fluvastatin from its active (3R,5S) counterpart [3]. The search results indicate that **Chiralcel OD-R** and **Chiralcel OD-H** columns have been successfully used for this purpose [3].
- **Detection:** While not specified for the impurity, fluvastatin can be detected using UV [4] or fluorescence detection [3]. Fluorescence detection may offer higher sensitivity and selectivity for trace analysis in complex matrices.

- **Green Chemistry:** To align with modern analytical trends, consider replacing acetonitrile with **ethanol** as the organic modifier in your mobile phase. Ethanol is less toxic and more environmentally friendly while providing similar chromatographic performance [5] [6].

## Core Validation Parameters

Once the method is developed, it must be validated. The table below lists the essential parameters as per ICH guidelines.

Validation Parameter	Objective & Brief Description
<b>Specificity</b>	Prove the method can accurately measure the analyte in the presence of other components (e.g., active pharmaceutical ingredient, excipients, degradation products).
<b>Linearity &amp; Range</b>	Demonstrate that the analytical procedure produces results directly proportional to the concentration of the analyte over a specified range.
<b>Accuracy</b>	Establish that the method yields results close to the true value, typically assessed by recovery experiments.
<b>Precision</b>	Determine the closeness of agreement between a series of measurements. Includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

| **LOD & LOQ** | **Limit of Detection (LOD):** The lowest amount of analyte that can be detected. **Limit of Quantification (LOQ):** The lowest amount that can be quantified with acceptable precision and accuracy. | | **Robustness** | Evaluate the method's reliability when small, deliberate changes are made to operational parameters (e.g., flow rate, mobile phase composition, temperature). |

## How to Proceed

- **Source a Reference Standard:** Obtain a high-purity sample of **(3S,5R)-fluvastatin sodium** from a reliable supplier to use for method development and as your primary standard [1].

- **Consult Pharmacopeial Methods:** While not found in this search, check the current United States Pharmacopeia (USP) or European Pharmacopoeia (EP) for monographs on Fluvastatin Sodium. These may contain validated HPLC methods for the drug substance that can be adapted for stereoselective analysis [7].
- **Leverage Literature:** The stereoselective analysis method described in [3] provides an excellent starting point for your chiral separation development.

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## References

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